molecular formula C14H12BrFO B1444320 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene CAS No. 922719-77-5

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Cat. No. B1444320
CAS RN: 922719-77-5
M. Wt: 295.15 g/mol
InChI Key: YCHITSDJFZQYMX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is an organic compound used in the synthesis of various pharmaceuticals and other compounds. It is a colourless liquid with a melting point of -17.5 °C and a boiling point of 140 °C. In

Scientific Research Applications

  • Synthesis Applications :

    • Joshi, Suresh, and Adimurthy (2013) described a KHSO4-catalyzed synthesis of 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes and 1-(1-(benzyloxy)-2-bromomethyl)benzenes under solvent-free conditions. This method is economical, green, and avoids the use of transition-metal catalysts and solvents, making it an important technique in synthetic chemistry (Joshi, Suresh, & Adimurthy, 2013).
    • Song Yan-min (2007) reported an improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene using p-xylene as the starting material. This method involves a four-step reaction process and yields a product confirmed by 1HNMR and GC/MS (Song Yan-min, 2007).
  • Coordination Chemistry and Complex Formation :

    • Plenio, Hermann, and Diodone (1997) explored the coordination chemistry of fluorocarbons. They synthesized novel fluorocryptands and investigated their complexes with Group I and II metal ions, revealing significant shifts in NMR resonances upon complexation (Plenio, Hermann, & Diodone, 1997).
    • In another study, Plenio and Diodone (1996) synthesized fluoro crown ethers and fluoro cryptands using 1,3-bis(bromomethyl)-2-fluorobenzene. These compounds showed evidence of close CF...metal ion interactions in their alkaline metal complexes (Plenio & Diodone, 1996).
  • Material Science and Corrosion Inhibition :

    • Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles with potential inhibitory activity against acidic corrosion of steels, using compounds including 1-(azidomethyl)-4-fluorobenzene (Negrón-Silva et al., 2013).
  • Electrochemical Applications :

    • Momota, Mukai, Kato, and Morita (1998) conducted electrochemical fluorinations of aromatic compounds, including those derived from monofluoromethylbenzene, demonstrating the applicability of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene in electrochemical processes (Momota, Mukai, Kato, & Morita, 1998).

properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHITSDJFZQYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235001
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

CAS RN

922719-77-5
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922719-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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